molecular formula C3H4BNO2S B1592062 Thiazol-2-ylboronic acid CAS No. 389630-95-9

Thiazol-2-ylboronic acid

Cat. No.: B1592062
CAS No.: 389630-95-9
M. Wt: 128.95 g/mol
InChI Key: JWUGKJKBCKJFOU-UHFFFAOYSA-N
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Description

Thiazol-2-ylboronic acid is a chemical compound with the molecular formula C3H4BNO2S . It has a molecular weight of 128.95 g/mol . The IUPAC name of this compound is 1,3-thiazol-2-ylboronic acid . The InChI of this compound is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring attached to a boronic acid group . The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.95 g/mol . The InChI of this compound is InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H . More detailed physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Thiazol-2-ylboronic acid is utilized in the synthesis of various arylthiazoles through Suzuki cross-coupling reactions. This approach is effective for creating 5-arylthiazoles and is compared with palladium-catalyzed C5–H direct arylation on the thiazole ring (Primas et al., 2009).

Development of Novel Sensitizers

  • In the field of dye-sensitized solar cells, 2-(thiophen-2-yl)thiazole derivatives are synthesized and utilized. These derivatives have been shown to improve light-harvesting capability and photoelectric conversion efficiency (Han et al., 2015).

Corrosion Inhibition

  • This compound derivatives are employed as corrosion inhibitors, particularly for copper in acidic environments. Studies demonstrate their effectiveness in preventing corrosion, with some compounds showing up to 90% inhibition efficiency (Farahati et al., 2019).

Antimicrobial and Anticancer Potential

  • Various thiazole derivatives, including those with the this compound moiety, exhibit significant antimicrobial and anticancer activities. These compounds are synthesized and evaluated for their effectiveness against different types of bacteria, fungi, and cancer cell lines (Borcea et al., 2021); (Petrou et al., 2021).

Photodegradation Analysis

  • The photodegradation behavior of thiazole-containing compounds, including those with this compound, is studied for pharmaceutical applications. This research is essential for understanding the stability of these compounds under light exposure (Wu et al., 2007).

Future Directions

Thiazole compounds, including Thiazol-2-ylboronic acid, have shown potential in various fields such as chemical biology, supramolecular chemistry, and biomedical applications . The development of new chemistries using boron, like boronic acid, is an emerging field with infinite potentiality .

Properties

IUPAC Name

1,3-thiazol-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BNO2S/c6-4(7)3-5-1-2-8-3/h1-2,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUGKJKBCKJFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CS1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621114
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389630-95-9
Record name 1,3-Thiazol-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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